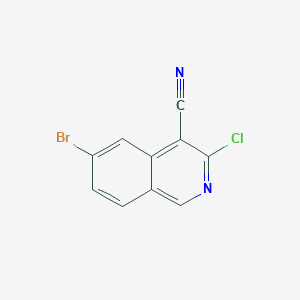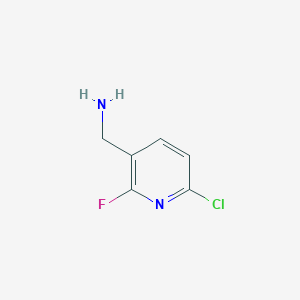
1-hydroxyimino-1-(4-methoxyphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-hydroxyimino-1-(4-methoxyphenyl)propan-2-one involves several steps. One common method includes the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous medium at a controlled temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or hydroxylamines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the oxime group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-hydroxyimino-1-(4-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets. It can form stable complexes with metal ions, which may play a role in its biological activities. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes through its reactive functional groups .
Comparaison Avec Des Composés Similaires
1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one can be compared with similar compounds such as:
1-Hydroxyimino-1-phenylpropan-2-one: Lacks the methoxy group, which may affect its reactivity and biological properties.
1-Hydroxyimino-1-(4-chlorophenyl)propan-2-one: Contains a chlorine atom instead of a methoxy group, leading to different chemical and biological behaviors.
1-Hydroxyimino-1-(4-nitrophenyl)propan-2-one:
Propriétés
Formule moléculaire |
C10H11NO3 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
1-hydroxyimino-1-(4-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H11NO3/c1-7(12)10(11-13)8-3-5-9(14-2)6-4-8/h3-6,13H,1-2H3 |
Clé InChI |
UJKVHJAKMNMDHH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=NO)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13655598.png)




![7-Chloro-6-methoxybenzo[d]thiazole](/img/structure/B13655628.png)




